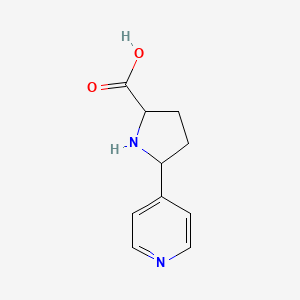

5-(4-Pyridyl)pyrrolidine-2-carboxylicacid

Description

Contextual Significance of the Pyrrolidine (B122466) and Pyridine (B92270) Scaffolds in Organic and Medicinal Chemistry

The pyrrolidine and pyridine rings are independently recognized as "privileged scaffolds" in medicinal chemistry, a term used to describe molecular frameworks that are capable of binding to multiple, unrelated biological targets. Their combination in a single molecule, as seen in 5-(4-Pyridyl)pyrrolidine-2-carboxylic acid, offers a rich platform for chemical exploration.

The pyrrolidine ring , a five-membered saturated nitrogen heterocycle, is a cornerstone of many natural products (like the amino acid proline) and synthetic drugs. researchgate.netnih.gov Its significance is largely due to its non-planar, puckered conformation, which allows for a three-dimensional exploration of chemical space that is crucial for specific interactions with biological macromolecules like enzymes and receptors. researchgate.net This 3D structure, a departure from the flat nature of many aromatic scaffolds, provides a stereochemical complexity that can be finely tuned to optimize binding affinity and selectivity. researchgate.netnih.gov The stereogenic centers on the pyrrolidine ring are a key feature, allowing for the development of specific stereoisomers with distinct biological profiles. researchgate.net The pyrrolidine motif is present in a wide array of FDA-approved drugs, demonstrating its versatility and importance in treating a range of conditions. nih.gov

The pyridine ring is a six-membered aromatic heterocycle structurally related to benzene, with one CH group replaced by a nitrogen atom. nih.gov This nitrogen atom fundamentally alters the ring's properties, imparting basicity and the ability to act as a hydrogen bond acceptor, which is critical for molecular recognition at biological targets. nih.gov The pyridine scaffold is found in over 7,000 drug candidates and is a key component of numerous essential medicines. The inclusion of a pyridine ring in a drug molecule can significantly enhance its pharmacokinetic properties, such as metabolic stability, permeability, and potency. nih.gov Its versatility allows it to serve as a bioisostere for other functional groups, enabling chemists to modulate a compound's properties while maintaining its core biological activity.

The combination of the rigid, aromatic, electron-deficient pyridine ring with the flexible, saturated, and stereochemically rich pyrrolidine ring creates a molecule with a unique profile. The carboxylic acid group further adds a crucial point of interaction, capable of forming salt bridges or hydrogen bonds with biological targets, and enhancing water solubility. nih.gov

Table 1: Comparison of Pyrrolidine and Pyridine Scaffolds in Medicinal Chemistry

| Feature | Pyrrolidine Scaffold | Pyridine Scaffold |

| Structure | Five-membered, saturated, non-planar | Six-membered, aromatic, planar |

| Key Property | 3D conformation, stereochemical complexity | Aromaticity, basicity, H-bond acceptor |

| Primary Role | Explores 3D pharmacophore space, provides rigidity and specific substituent orientation | Enhances binding via H-bonds & π-stacking, improves pharmacokinetic properties |

| Example in Nature | Proline, Nicotine alkaloids | Nicotinic acid (Niacin), Vitamin B6 |

| Example Drugs | Captopril (antihypertensive), Atorvastatin (statin) | Imatinib (anticancer), Amlodipine (antihypertensive) |

Research Trajectory and Evolution of Synthetic Endeavors for 5-(4-Pyridyl)pyrrolidine-2-carboxylic acid

The synthesis of polysubstituted pyrrolidines, particularly those with aryl groups at the 5-position like 5-(4-Pyridyl)pyrrolidine-2-carboxylic acid, has been a subject of intensive research. The primary challenge lies in controlling the stereochemistry at the 2- and 5-positions of the pyrrolidine ring. The evolution of synthetic methods reflects a broader trend in organic chemistry, moving from classical, often lengthy sequences to more efficient, catalytic, and asymmetric strategies.

A cornerstone of modern pyrrolidine synthesis is the 1,3-dipolar cycloaddition reaction. wikipedia.orgacs.org This powerful method involves the reaction of a 1,3-dipole (such as an azomethine ylide) with a dipolarophile (typically an alkene) to form a five-membered heterocycle in a single, often highly stereocontrolled, step. wikipedia.orgacs.org For the synthesis of 5-(4-Pyridyl)pyrrolidine-2-carboxylic acid, this approach would typically involve an azomethine ylide generated from an amino acid ester (like glycine (B1666218) methyl ester) reacting with a vinylpyridine.

The trajectory of this synthetic approach has seen significant evolution:

Early Methods: Initial studies focused on thermal or stoichiometric reactions, which often resulted in mixtures of stereoisomers (diastereomers and enantiomers) and limited substrate scope.

Catalytic Asymmetric Variants: The last few decades have witnessed a revolution in this area with the development of catalytic asymmetric 1,3-dipolar cycloadditions. acs.orgnih.gov These reactions utilize chiral metal catalysts (often based on copper, silver, or magnesium) or organocatalysts to control the facial selectivity of the cycloaddition, leading to high yields of a single desired stereoisomer. researchgate.net The development of sophisticated chiral ligands has been instrumental in achieving high levels of enantioselectivity. nih.gov

Substrate-Controlled Strategies: In some cases, the inherent chirality of a starting material, such as a derivative of proline or another chiral α-amino acid, can be used to direct the stereochemical outcome of subsequent reactions that form or modify the pyrrolidine ring. nih.govunibo.it

Beyond cycloadditions, other modern synthetic strategies have emerged for constructing highly substituted pyrrolidines. These include:

Cascade Reactions: Multi-step sequences that occur in a single pot, often initiated by an electrophilic halogen source, can transform acyclic or simpler cyclic precursors into complex pyrrolidines with multiple stereocenters. scispace.com

C-H Functionalization: More recently, methods for the direct functionalization of C-H bonds on the pyrrolidine ring have been developed. These redox-neutral processes allow for the introduction of aryl substituents, such as a pyridyl group, onto a pre-existing pyrrolidine scaffold, offering a more atom-economical approach. rsc.org

The synthesis of 5-(4-Pyridyl)pyrrolidine-2-carboxylic acid specifically leverages these advanced methodologies. The goal is to construct the bicyclic system with precise control over the relative and absolute stereochemistry, as the biological activity of such molecules is often highly dependent on their 3D structure.

Table 2: Evolution of Key Synthetic Strategies for 5-Aryl-Substituted Pyrrolidines

| Synthetic Strategy | Era of Development | Key Characteristics | Advantages |

| Classical Multi-Step Synthesis | Pre-1980s | Linear sequences, use of protecting groups, stoichiometric reagents. | Well-established, reliable for specific targets. |

| Thermal 1,3-Dipolar Cycloaddition | 1960s - 1990s | Formation of the pyrrolidine ring in one step from an azomethine ylide and an alkene. | Convergent, rapid ring construction. |

| Catalytic Asymmetric [3+2] Cycloaddition | 1990s - Present | Use of chiral Lewis acid catalysts or organocatalysts to induce high stereoselectivity. | High enantiomeric and diastereomeric purity, catalytic efficiency. acs.orgresearchgate.net |

| Domino/Cascade Reactions | 2000s - Present | Single-pot formation of multiple bonds and stereocenters from simple precursors. | High efficiency, reduced purification steps. scispace.com |

| Direct C-H Arylation | 2010s - Present | Introduction of aryl groups onto the pyrrolidine ring via C-H bond activation. | High atom economy, novel bond disconnections. rsc.org |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H12N2O2 |

|---|---|

Molecular Weight |

192.21 g/mol |

IUPAC Name |

5-pyridin-4-ylpyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C10H12N2O2/c13-10(14)9-2-1-8(12-9)7-3-5-11-6-4-7/h3-6,8-9,12H,1-2H2,(H,13,14) |

InChI Key |

FOAAQCXNANKBMG-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(NC1C2=CC=NC=C2)C(=O)O |

Origin of Product |

United States |

Advanced Synthetic Strategies for 5 4 Pyridyl Pyrrolidine 2 Carboxylic Acid and Analogues

Historical and Current Methodologies for Pyrrolidine-2-carboxylic Acid Core Construction

The construction of the pyrrolidine-2-carboxylic acid core has evolved from classical, multi-step procedures to more sophisticated and efficient catalytic methods.

Historically, the synthesis of pyrrolidine (B122466) derivatives has heavily relied on the use of readily available chiral starting materials, a strategy known as the "chiral pool" approach. Natural amino acids, particularly L-proline and 4-hydroxy-L-proline, have served as the primary building blocks for introducing a pre-formed, optically pure pyrrolidine ring into a target molecule. mdpi.comnih.gov This approach involves the functionalization of the existing chiral scaffold. nih.gov

Other conventional methods include the cyclization of acyclic precursors. mdpi.com A classical method for preparing five-membered heterocycles is the 1,3-dipolar cycloaddition, often between an azomethine ylide and a suitable dipolarophile like an olefin. nih.gov

However, these conventional routes are often beset with significant challenges:

Limited Diversity: The reliance on existing chiral pool materials can restrict the structural diversity of the final products.

Harsh Reagents: Some methods employ toxic or hazardous reagents, such as borane (B79455) or sodium cyanide, making them less suitable for large-scale industrial production. google.com

Stereochemical Integrity: There is a risk of racemization at stereogenic centers during harsh reaction conditions. google.com

Table 1: Comparison of Synthetic Methodologies for Pyrrolidine Core Construction

| Feature | Conventional Methods | Novel Methods |

|---|---|---|

| Starting Materials | Chiral pool (e.g., Proline) | Simple acyclic precursors, hydrocarbons |

| Key Reactions | Functionalization of existing ring, classical cyclizations | Catalytic C-H activation, asymmetric cycloadditions |

| Number of Steps | Often multi-step | Fewer steps, more convergent |

| Stereocontrol | Substrate-controlled | Catalyst-controlled |

| Reagents | Can involve hazardous reagents | Often uses milder, catalytic systems |

| Key Challenges | Low overall yield, limited diversity | Catalyst development, substrate scope |

To overcome the limitations of traditional methods, significant research has focused on developing novel, more efficient synthetic strategies. These modern approaches often utilize catalysis to construct the pyrrolidine ring from simpler, achiral precursors.

Catalytic Cyclization: Transition metal catalysts, including those based on Iridium (Ir), Rhodium (Rh), and Cobalt (Co), have been developed for the N-heterocyclization of primary amines with diols or through reductive cyclization of enynes and diynes. organic-chemistry.org Copper-catalyzed intramolecular amination of unactivated C(sp³)-H bonds also provides an effective route to pyrrolidines. organic-chemistry.org

Formation from Acyclic Precursors: The formation of the pyrrolidine skeleton from acyclic compounds is a powerful strategy that allows for the introduction of diverse substituents during the ring-forming step. mdpi.comnih.gov One such approach is the transaminase-triggered cyclization of ω-chloroketones, which provides access to enantiopure 2-substituted pyrrolidines. acs.org

C(sp³)-H Activation: A highly efficient and enantioselective strategy for synthesizing substituted pyrrolidines involves the palladium-catalyzed C(sp³)-H activation. nih.gov This allows for the direct arylation of an N-Boc-pyrrolidine core, offering a streamlined route to complex analogues in fewer steps and with high diastereoselectivity. nih.gov

Enantioselective and Diastereoselective Synthesis of Pyrrolidine-2-carboxylic Acid Derivatives

Achieving precise control over stereochemistry is paramount in the synthesis of bioactive molecules. The non-planar, puckered conformation of the pyrrolidine ring and the presence of multiple stereogenic centers necessitate sophisticated asymmetric synthetic methods. nih.gov

Asymmetric catalysis has revolutionized the synthesis of chiral pyrrolidines, enabling the creation of specific stereoisomers with high enantiopurity.

Organocatalysis: The field of asymmetric organocatalysis was born from the discovery that natural amino acids, particularly proline, could catalyze intermolecular aldol (B89426) reactions with significant enantioselectivity. mdpi.comnih.gov Proline and its derivatives act as privileged catalysts by forming chiral enamines with carbonyl compounds, which then react stereoselectively with an electrophile. unibo.it A multitude of pyrrolidine-based chiral organocatalysts have since been developed for various asymmetric transformations. mdpi.comunibo.it

1,3-Dipolar Cycloaddition: The catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with dipolarophiles stands out as one of the most powerful and versatile techniques for constructing highly functionalized, enantiopure pyrrolidines. researchgate.netrsc.org This method allows for the creation of multiple stereocenters in a single, controlled step. researchgate.net

Metal-Based Catalysis: Chiral metal complexes are also highly effective. For instance, rhodium(II) catalysts have been used to achieve two consecutive C–H insertions into a pyrrolidine moiety, yielding C₂-symmetrical 2,5-disubstituted pyrrolidines with excellent enantio- and diastereocontrol. nih.gov

Table 2: Examples of Asymmetric Catalysis in Pyrrolidine Synthesis

| Catalysis Type | Catalyst Example | Reaction Type | Key Feature |

|---|---|---|---|

| Organocatalysis | Proline, Diarylprolinol silyl (B83357) ethers | Aldol, Michael Addition | Formation of transient chiral enamines. mdpi.comnih.gov |

| Metal Catalysis | Chiral Rhodium(II) Complexes | C-H Insertion | Direct difunctionalization of the pyrrolidine ring. nih.gov |

| Combined | Silver Acetate (AgOAc) / Chiral Ligand | 1,3-Dipolar Cycloaddition | Stereodivergent synthesis of complex pyrrolidines. researchgate.netrsc.org |

Stereochemical control can be exerted during the cyclization process or through the functionalization of a pre-existing ring. The inherent non-planarity of the five-membered pyrrolidine ring means that substituents can adopt pseudoaxial or pseudoequatorial positions, a factor that is critical for stereochemical outcomes. beilstein-journals.org

The introduction of substituents can influence and even control the ring's conformation. For example, the stereochemistry of a fluorine atom at the C-4 position can lock the ring into a specific "endo" or "exo" envelope conformation. nih.gov This conformational locking is a powerful tool for directing the approach of reagents to a specific face of the molecule, thereby controlling the stereochemistry of subsequent reactions. This principle of substrate control is fundamental in many stereoselective syntheses that begin with functionalized pyrrolidine precursors like 4-hydroxyproline. nih.gov In catalyst-controlled reactions, the chiral catalyst itself dictates the facial selectivity of the transformation, enabling the synthesis of specific stereoisomers from achiral or racemic starting materials. researchgate.net

Functional Group Interconversions and Protecting Group Strategies in Analogous Systems

The synthesis of complex molecules like 5-(4-Pyridyl)pyrrolidine-2-carboxylic acid, which contains both a secondary amine and a carboxylic acid, necessitates a robust strategy for protecting reactive functional groups. jocpr.com

Protecting groups are temporarily installed to mask a reactive site, preventing it from undergoing unwanted side reactions while other parts of the molecule are being modified. jocpr.com The choice of protecting group is critical and depends on its stability to various reaction conditions and the ease of its selective removal. jocpr.com

Amine Protection: The pyrrolidine nitrogen is a nucleophilic secondary amine. Common protecting groups for this functionality include carbamates such as tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). The Boc group is widely used due to its stability and its straightforward removal under acidic conditions (e.g., with trifluoroacetic acid, TFA). nih.govunibo.it

Carboxylic Acid Protection: The carboxylic acid group is typically protected as an ester to prevent it from acting as an acid or a nucleophile. Simple methyl or ethyl esters are common, as are tert-butyl esters, which offer the advantage of being removable under acidic conditions that are often orthogonal to the deprotection of other groups. oup.com

Functional Group Interconversion (FGI) is the process of converting one functional group into another and is a cornerstone of organic synthesis. solubilityofthings.com In the context of pyrrolidine synthesis, key FGIs include:

Reduction of Carboxylic Acids/Esters: The reduction of the carboxylic acid or ester group at the C-2 position to a primary alcohol yields prolinol derivatives, which are themselves valuable chiral building blocks. nih.gov This is commonly achieved with reagents like lithium aluminum hydride (LiAlH₄). nih.gov

Amide Formation: The carboxylic acid can be coupled with amines to form amides, a key reaction in the synthesis of many peptide-based molecules and other complex targets. nih.gov

Oxidation of Alcohols: A primary alcohol can be oxidized to an aldehyde or further to a carboxylic acid, providing a route to re-install or modify the acid functionality. solubilityofthings.com

Table 3: Common Protecting Groups for Pyrrolidine-2-Carboxylic Acid Synthesis

| Functional Group | Protecting Group (Abbreviation) | Structure | Common Removal Conditions |

|---|---|---|---|

| Amine (N-H) | tert-butoxycarbonyl (Boc) | -C(O)O(CH₃)₃ | Strong acid (e.g., TFA, HCl). nih.gov |

| Amine (N-H) | Benzyloxycarbonyl (Cbz) | -C(O)OCH₂Ph | Hydrogenolysis (H₂, Pd/C). |

| Carboxylic Acid (COOH) | Methyl/Ethyl Ester | -CH₃ / -CH₂CH₃ | Base- or acid-catalyzed hydrolysis. |

| Carboxylic Acid (COOH) | tert-Butyl Ester (tBu) | -C(CH₃)₃ | Acidolysis (e.g., TFA). oup.com |

| Carboxylic Acid (COOH) | Benzyl Ester (Bn) | -CH₂Ph | Hydrogenolysis (H₂, Pd/C). |

Derivatization and Chemical Modification Studies of Pyrrolidine 2 Carboxylic Acid Systems

Strategies for Analytical Derivatization

Analytical derivatization is a key process for enhancing the detectability and separation of analytes. For chiral compounds like 5-(4-Pyridyl)pyrrolidine-2-carboxylic acid, which possesses at least two stereocenters, derivatization is essential for enantiomeric analysis.

The separation of enantiomers is critical in pharmaceutical analysis. Chiral derivatization reagents (CDRs) are employed to convert enantiomers into diastereomers, which can then be separated using standard chromatographic techniques like high-performance liquid chromatography (HPLC). These reagents are designed to react with the carboxylic acid or the secondary amine of the pyrrolidine (B122466) ring.

Several novel CDRs have been developed for the enantiomeric separation of chiral carboxylic acids. For instance, (S)-1-(4-dimethylaminophenylcarbonyl)-3-aminopyrrolidine (1-DAPAP) has been shown to be effective for this purpose. nih.gov It reacts with carboxylic acids to form diastereomeric amides, which can be separated and sensitively detected by liquid chromatography/electrospray ionization-tandem mass spectrometry (LC/ESI-MS/MS). nih.gov The reaction with 1-DAPAP is rapid, occurring within 5 minutes at room temperature, with negligible racemization. nih.gov This method has demonstrated resolution values between 1.2 and 4.3 for various evaluated carboxylic acids. nih.gov

Another approach involves using N-[1-Oxo-5-(triphenylphosphonium)pentyl]-(S)-3-aminopyrrolidine (OTPA), a reagent that introduces a permanent positive charge, facilitating separation by reversed-phase chromatography. bohrium.com The reaction with OTPA is typically completed within 90 minutes at 40°C. bohrium.com This derivatization has proven effective for the enantiomeric separation of several chiral carboxylic acids, achieving resolution (Rs) values ranging from 1.54 to 2.23. bohrium.com

| Reagent | Abbreviation | Reaction Time | Detection Method | Resolution (Rs) Range | Reference |

|---|---|---|---|---|---|

| (S)-1-(4-Dimethylaminophenylcarbonyl)-3-aminopyrrolidine | 1-DAPAP | 5 min | LC/ESI-MS/MS | 1.2–4.3 | nih.gov |

| N-[1-Oxo-5-(triphenylphosphonium)pentyl]-(S)-3-aminopyrrolidine | OTPA | 90 min | HPLC-UV | 1.54–2.23 | bohrium.com |

| (S)(+)-1-(2-pyrrolidinylmethyl)-pyrrolidine | (S)-PMP | 90 min | LC-MS | Not Specified | nih.gov |

To improve detection sensitivity, especially at low concentrations, the carboxylic acid moiety can be derivatized with reagents that introduce a chromophore or a fluorophore. This strategy enhances the response in UV-Vis or fluorescence detectors.

Reagents such as 5-(bromomethyl)fluorescein (B119655) can be used to derivatize carboxylic acids, introducing a highly fluorescent tag. thermofisher.com For compounds soluble in organic solvents, coupling with fluorescent aromatic amines like those derived from 7-amino-4-methylcoumarin (B1665955) can be achieved. thermofisher.com In aqueous solutions, water-soluble carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC) are used to activate the carboxylic acid, allowing it to react with fluorescent amines or hydrazines. thermofisher.com For pyrrolidine-fused chlorin (B1196114) systems, N-alkylation followed by ester hydrolysis has been used to introduce a carboxylic acid, which can then be further functionalized. nih.gov While the introduction of these groups on the nitrogen of the pyrrolidine ring did not significantly alter the absorption and emission spectra of the chlorin macrocycle, it provides a handle for further modifications. nih.gov

| Reagent Type | Example Reagent | Key Feature | Typical Application | Reference |

|---|---|---|---|---|

| Alkyl Halide | 5-(Bromomethyl)fluorescein | Strong fluorescence | Derivatization of residual carboxyl groups | thermofisher.com |

| Aromatic Amine | 7-amino-4-methylcoumarin | Fluorescent | Coupling to organic solvent-soluble acids | thermofisher.com |

| Hydrazine | Dansyl hydrazine | Fluorescent | Coupling to acids in aqueous media via EDAC | nih.gov |

Chemical Transformations for Structure-Activity Relationship Investigations in Pyrrolidine-Based Scaffolds

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry for optimizing the biological activity of a lead compound. For pyrrolidine-based scaffolds, SAR investigations often involve modifying substituents at various positions on the ring. nih.gov The non-planar, three-dimensional nature of the sp³-hybridized pyrrolidine ring allows for a thorough exploration of pharmacophore space. researchgate.netnih.gov

In the context of 5-arylpyrrolidine-2-carboxylic acids, chemical transformations can target the carboxylic acid, the pyrrolidine nitrogen, or the aryl group. For example, cis-5-Arylpyrrolidine-2-carboxylates can undergo oxidative aromatization to yield the corresponding 5-arylpyrrole-2-carboxylates. sciprofiles.comx-mol.com This transformation significantly alters the geometry and electronic properties of the scaffold, moving from a flexible, saturated ring to a planar, aromatic one.

SAR studies on pyrrolidine pentamine derivatives have shown that modifications at different positions have varied effects on inhibitory properties. nih.gov While truncations to the scaffold often lead to a loss of activity, altering functionalities and stereochemistry can fine-tune the biological response. nih.gov For other pyrrolidine derivatives, SAR analysis has revealed that anticonvulsant activity is strongly influenced by substituents at the 3-position of a pyrrolidine-2,5-dione scaffold. nih.gov Similarly, for dipeptidyl peptidase-IV (DPP-IV) inhibitors, structure-activity studies focusing on substitutions at the C5 position of a 2-cyanopyrrolidide led to the discovery of potent and selective clinical candidates. nih.gov These examples underscore the importance of systematic chemical transformations in mapping the SAR of pyrrolidine-based compounds. nih.govnih.gov

Exploration of Prodrug Design Principles Applied to Carboxylic Acid Functionalities in Related Compounds

Carboxylic acid groups often present challenges in drug development, such as poor membrane permeability due to ionization at physiological pH. ebrary.net Prodrug strategies are commonly employed to mask the carboxylic acid, temporarily altering its physicochemical properties to improve absorption and distribution. numberanalytics.comresearchgate.net The most common approach is esterification, converting the polar carboxylic acid into a more lipophilic ester. uobabylon.edu.iqnih.gov

These ester prodrugs are designed to be stable until they reach the target site or systemic circulation, where they are hydrolyzed by esterase enzymes to release the active parent drug. uobabylon.edu.iq The rate of hydrolysis can be controlled by manipulating the steric and electronic properties of the alcohol moiety used for esterification. uobabylon.edu.iq This allows for fine-tuning of the drug release profile.

Computational and Mechanistic Investigations of Pyrrolidine and Pyridine Containing Systems

Quantum Chemical Studies on Molecular Conformation and Reactivity of Pyrrolidine (B122466) Derivatives

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the conformational preferences and electronic properties of pyrrolidine derivatives. These computational methods provide insights into molecular geometry, vibrational frequencies, and the energies of frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding reactivity.

For the parent pyrrolidine ring, ab initio and DFT calculations have been employed to investigate its pseudorotational process and the conformational preference of the N-H group. Studies have shown that the energy difference between the N-H axial and N-H equatorial conformers is dependent on the computational method and basis set used. However, higher-level computations suggest that the N-H equatorial conformer is the most stable, a finding that aligns with experimental microwave free jet data. acs.org A conformational analysis of N-substituted pyrrolidines using computational chemistry has also been conducted to understand their dynamic behavior. researchgate.net

In the context of substituted pyrrolidines, such as 1,4,5-trisubstituted pyrrolidine-2,3-diones, DFT calculations have been used to determine the relative stability of different tautomeric forms. beilstein-journals.orgnih.gov For instance, theoretical results have shown that the enamine form can be more stable than its tautomer, with the stability influenced by intramolecular hydrogen bonding. beilstein-journals.orgnih.gov

For a compound like 2-(4-chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic acid, quantum chemical methods such as B3LYP, M06-2X, and MP2 have been used to optimize the molecular structure in various forms (monomer, cyclic dimer). These calculations revealed a slightly out-of-plane molecular structure. mdpi.com The substituents on the triazole ring, including the pyrrolidine group, were found to be slightly rotated out of the triazole plane. mdpi.com

Furthermore, DFT has been utilized to investigate the molecular properties of substituted pyrrolidinones, including their electronic properties like HOMO and LUMO energies. These calculations are vital for correlating the molecular structure with observed chemical reactivity and inhibition properties.

Table 1: Calculated Conformational Energy Differences in Pyrrolidine

| Computational Method | Basis Set | ΔE (axial - equatorial) (kcal/mol) |

|---|---|---|

| HF | aug-cc-pVQZ | 0.3 |

| B3LYP | aug-cc-pVQZ | 0.2 |

| MP2 | 6-31G** | -0.1 |

This table presents a selection of theoretical energy differences between the N-H axial and N-H equatorial conformers of pyrrolidine, illustrating the influence of the computational method. acs.org

Molecular Docking Simulations in the Context of Ligand-Target Interactions for Related Pyrrolidine Scaffolds

Molecular docking is a powerful computational technique used to predict the preferred orientation of a ligand when bound to a target receptor. This method is extensively used in drug discovery to understand ligand-target interactions and to screen for potential new therapeutic agents. For pyrrolidine-containing scaffolds, docking simulations have provided valuable insights into their binding modes with various biological targets.

For example, in the study of spiro[oxindole-2,3′-pyrrolidines] tethered with succinimide (B58015) scaffolds, molecular docking was used to investigate the interactions of these compounds with the active sites of glucosamine-6-phosphate synthase and methionyl-tRNA synthetase. mdpi.com The results revealed key interactions with amino acid residues at the active site, helping to explain the observed antibacterial and antifungal activities. mdpi.com Similarly, docking studies of pyrrolidine-based compounds as inhibitors of the MDM2-p53 interaction have identified crucial residues responsible for the ligand-protein interaction, providing a rationale for their inhibitory activity. scispace.com

In the development of novel inhibitors for the Cdk5/p25 complex, implicated in Alzheimer's disease, molecular docking was employed to screen for drug-like molecules. nih.gov This was followed by molecular dynamics simulations to explore the stability and interaction mechanisms of the identified pyrrolidine-2,3-dione (B1313883) derivatives within the simulated physiological environment. nih.gov

Furthermore, molecular docking has been instrumental in understanding the structure-activity relationships of pyrrolidine derivatives as myeloid cell leukemia-1 (Mcl-1) inhibitors. nih.govtandfonline.combohrium.com These studies have helped to uncover the mode of interaction between the ligands and key residues in the protein's binding site, guiding the design of more potent inhibitors. nih.govtandfonline.combohrium.com

Table 2: Key Interacting Residues Identified from Docking Studies of Pyrrolidine Scaffolds

| Pyrrolidine Scaffold | Target Protein | Key Interacting Residues | Reference |

|---|---|---|---|

| Spiro[oxindole-2,3′-pyrrolidine] | Glucosamine-6-phosphate synthase | Gly78 | nih.gov |

| Spiro[pyrrolidin-3,2-oxindoles] | MDM2 | Not specified | scispace.com |

| Pyrrolidine-2,3-dione derivatives | Cdk5/p25 | Not specified | nih.gov |

| Pyrrolidine derivatives | Mcl-1 | Not specified | nih.govtandfonline.combohrium.com |

This table summarizes key amino acid residues identified through molecular docking studies that are crucial for the binding of various pyrrolidine scaffolds to their respective protein targets.

Mechanistic Elucidation of Synthetic Pathways and Transformations (e.g., cyclization, C-H activation)

The synthesis of the pyrrolidine ring is a cornerstone of organic chemistry, with numerous methods developed for its construction. Mechanistic studies, often supported by computational chemistry, are crucial for understanding and optimizing these synthetic pathways.

One of the classical and widely used methods for synthesizing five-membered heterocycles like pyrrolidine is the 1,3-dipolar cycloaddition reaction. nih.gov This reaction typically involves a 1,3-dipole, such as an azomethine ylide, reacting with a dipolarophile, like an alkene. nih.gov The regio- and stereoselectivity of this reaction are key aspects that have been extensively studied.

More recently, novel methods for pyrrolidine synthesis have emerged, such as the photo-promoted ring contraction of pyridines with silylborane. osaka-u.ac.jpresearchgate.netbohrium.com Mechanistic studies, including UV-Vis and NMR experiments, have indicated that this transformation proceeds through the photochemical excitation of a pyridine-silylborane adduct. osaka-u.ac.jp The reaction mechanism is proposed to involve a 2-silyl-1,2-dihydropyridine and a vinylazomethine ylide as key intermediates. researchgate.netbohrium.com

Copper-catalyzed intramolecular C-H amination of N-halide amides represents another important route to pyrrolidines. nih.govacs.org Mechanistic investigations of this transformation have involved the isolation and characterization of key intermediates, such as a fluorinated copper(II) complex. nih.govacs.org Both experimental and computational studies have been employed to understand the effects of the ligand on the copper catalyst and the nature of the halide in the N–X amide on the reaction outcome. nih.govacs.org

Furthermore, the synthesis of polysubstituted 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones has been achieved through multicomponent reactions. nih.gov DFT calculations have been used to propose a plausible reaction mechanism for the formation of 1,4,5-trisubstituted pyrrolidine-2,3-diones from 3-pyrroline-2-one (B142641) and an aliphatic amine, suggesting that kinetic selectivity plays a more significant role than thermodynamic selectivity in product formation. beilstein-journals.org

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches for N-Heterocyclic Compounds

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This method is widely used in medicinal chemistry to predict the activity of new compounds and to guide the design of more potent molecules.

For N-heterocyclic compounds, including pyrrolidine and pyridine (B92270) derivatives, various QSAR models have been developed. These models often utilize 2D and 3D descriptors to quantify different aspects of the molecular structure. For instance, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been applied to series of pyrrolidine derivatives to understand the structural requirements for their inhibitory activity against targets such as Mcl-1. nih.govtandfonline.combohrium.com These models generate contour maps that indicate regions where steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties are favorable or unfavorable for activity. tandfonline.com

Hologram QSAR (HQSAR), a 2D-QSAR method, has also been employed for pyrrolidine derivatives. nih.govtandfonline.combohrium.com Unlike 3D-QSAR, HQSAR does not require molecular alignment and is based on fragment counts, making it a faster method for predicting biological activity. scispace.com

QSAR studies on pyrrolidine derivatives as DPP IV inhibitors have also been conducted, highlighting the importance of electronic effects of substituents on the pyrrolidine ring for their activity. researchgate.net These studies serve as a valuable guide for designing more potent and selective drugs. researchgate.net The development of robust and predictive QSAR models is crucial for accelerating the drug discovery process for N-heterocyclic compounds. bpasjournals.comnih.govresearchgate.net

Table 3: Statistical Parameters of QSAR Models for Pyrrolidine Derivatives

| QSAR Model | Target | q² | r² | r²_pred | Reference |

|---|---|---|---|---|---|

| CoMFA | Mcl-1 Inhibitors | 0.689 | 0.999 | 0.986 | nih.govtandfonline.combohrium.com |

| CoMSIA | Mcl-1 Inhibitors | 0.614 | 0.923 | 0.815 | nih.govtandfonline.combohrium.com |

| HQSAR | Mcl-1 Inhibitors | 0.603 | 0.662 | 0.743 | nih.govtandfonline.combohrium.com |

| kNN-MFA | DPP IV Inhibitors | 0.8211 | - | 0.9376 | researchgate.net |

This table presents key statistical parameters for various QSAR models developed for pyrrolidine derivatives, where q² is the cross-validated correlation coefficient, r² is the non-cross-validated correlation coefficient, and r²_pred is the predictive correlation coefficient for an external test set.

Role As a Key Intermediate and Scaffold in Organic Synthesis and Drug Discovery Research

Precursor in the Synthesis of Complex Bioactive Molecules

The inherent structural features of 5-(4-Pyridyl)pyrrolidine-2-carboxylic acid make it an ideal starting point for the synthesis of more complex and biologically active molecules. The carboxylic acid group and the secondary amine within the pyrrolidine (B122466) ring serve as reactive handles for further chemical modifications, allowing for the construction of larger, more intricate molecular frameworks through techniques like amide bond formation.

Integration into Dipeptidyl Peptidase-4 (DPP-4) Inhibitor Frameworks

Dipeptidyl peptidase-4 (DPP-4) is a serine protease that has become a validated target for the treatment of type 2 diabetes. nih.gov The inhibition of DPP-4 prevents the degradation of incretin (B1656795) hormones, which in turn increases insulin (B600854) secretion and helps control blood glucose levels. nih.govlongdom.org The search for potent and selective DPP-4 inhibitors has led researchers to explore a wide variety of molecular scaffolds, with a particular focus on those containing pyrrolidine rings. nih.gov

The pyrrolidine scaffold is a cornerstone in the design of many DPP-4 inhibitors, often referred to as "gliptins". organic-chemistry.org This structural motif is adept at interacting with the active site of the DPP-4 enzyme. acs.org The combination of a pyrrolidine ring with other cyclic structures, such as a pyridine (B92270) ring, is a common strategy to enhance binding affinity and selectivity. While specific, publicly documented syntheses directly utilizing 5-(4-Pyridyl)pyrrolidine-2-carboxylic acid as a starting material for a marketed DPP-4 inhibitor are not detailed in the provided research, its structure is emblematic of the key intermediates required. The synthesis of complex DPP-4 inhibitors often involves coupling pyrrolidine-based fragments with other functionalized heterocyclic systems. rsc.org Therefore, a molecule like 5-(4-Pyridyl)pyrrolidine-2-carboxylic acid serves as a critical building block, providing the necessary pyrrolidine core that is subsequently elaborated to create the final, potent bioactive agent.

Contributions to the Design of N-Heterocyclic Scaffolds for Enzyme Inhibition Research

The combination of pyrrolidine and pyridine rings within a single molecule creates a powerful N-heterocyclic scaffold for designing enzyme inhibitors. organic-chemistry.org Pyridine-based ring systems are among the most widely used heterocycles in drug design due to their significant impact on pharmacological activity. rsc.orgrsc.org The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, and the aromatic system can engage in various interactions with enzyme active sites. nih.gov Similarly, the pyrrolidine ring offers sp³-hybridized carbons, leading to a non-planar, three-dimensional structure that can effectively explore the pharmacophore space of an enzyme's binding pocket. organic-chemistry.org

This dual-functionality scaffold has been instrumental in the development of inhibitors for various enzymes beyond DPP-4. For instance, derivatives of pyridine carboxylic acid have been investigated as inhibitors of prolyl 4-hydroxylase. The versatility of the pyridine scaffold allows for easy substitution at multiple positions, enabling chemists to fine-tune the molecule's activity and selectivity. nih.gov The carboxylic acid group, in particular, adds polarity and can coordinate with metal ions present in some enzyme active sites, a highly useful property for inhibition. nih.gov The union of the flexible, stereochemically rich pyrrolidine moiety with the rigid, aromatic, and interactive pyridine ring provides a foundation for creating libraries of diverse compounds for screening against a wide range of enzymatic targets. nih.gov

Pyrrolidine and Pyridine Carboxylic Acid Moieties in Natural Product Synthesis Research

Both pyrrolidine and pyridine carboxylic acid structures are found in a variety of natural products, many of which exhibit significant biological activity. This has made them important targets in the field of total synthesis.

The pyrrolidine ring is a common feature in numerous alkaloids, which are naturally occurring compounds containing basic nitrogen atoms. nih.gov Natural products featuring pyrrolidine motifs are enduring targets for synthetic chemists. nih.govbaranlab.org For example, S-proline and S-pyroglutamic acid ((2S)-5-oxopyrrolidine-2-carboxylic acid), which are closely related to the pyrrolidine-2-carboxylic acid portion of the title compound, are derived from natural amino acids and serve as key chiral building blocks in synthesis. nih.gov

The pyridine ring is also a prevalent motif in many important plant-derived compounds, including vitamins like niacin (nicotinic acid or pyridine-3-carboxylic acid) and alkaloids such as trigonelline. rsc.orgrsc.org The synthesis of these natural products often relies on the use or construction of pyridine carboxylic acid derivatives.

The table below lists examples of natural products containing these important structural motifs.

| Natural Product Class | Structural Motif | Example(s) |

| Vitamins | Pyridine Carboxylic Acid | Niacin (Nicotinic Acid) |

| Alkaloids | Pyrrolidine | (+)-Preussin, (-)-Swainsonine |

| Alkaloids | Pyridine | Trigonelline, Anabasine |

| Amino Acids | Pyrrolidine Carboxylic Acid | Proline, Pyroglutamic Acid |

Catalyst Applications of Related Pyridine Carboxylic Acid Isomers in Organic Reactions

Beyond their role as structural components of bioactive molecules, isomers of pyridine carboxylic acid have emerged as effective and environmentally friendly organocatalysts in a variety of organic reactions. Their ability to act as bifunctional catalysts, possessing both acidic (carboxylic acid) and basic (pyridine nitrogen) sites, makes them particularly useful.

Pyridine-2-carboxylic acid (Picolinic Acid) and its derivatives have demonstrated significant catalytic activity. Research has shown it to be an efficient, green catalyst for the multi-component synthesis of pyrazolo[3,4-b]quinolinones, affording excellent yields in short reaction times. rsc.orgnih.govrsc.org In these reactions, the catalyst is often recyclable, adding to the sustainability of the process. rsc.org

Another notable application is the use of Pyridine-2,6-dicarboxylic acid as a bifunctional organocatalyst for the hydrophosphonylation of aldehydes and ketones in water. organic-chemistry.org This method is praised for being simple, cost-effective, and environmentally benign, avoiding the need for hazardous solvents or toxic metal catalysts. organic-chemistry.org Furthermore, pyridine-2-carboxylic acid has been identified as the active catalytic species in certain manganese-based oxidation reactions, formed in situ from more complex pyridyl-containing ligands. rsc.org

The table below summarizes the catalytic applications of various pyridine carboxylic acid isomers.

| Catalyst | Reaction Type | Substrates | Key Advantages |

| Pyridine-2-carboxylic acid (Picolinic Acid) | Multi-component synthesis of pyrazolo[3,4-b]quinolinones | Aldehydes, 1,3-cyclodiones, 5-amino-1-phenyl-pyrazoles | Green, efficient, rapid, recyclable catalyst rsc.org |

| Pyridine-2,6-dicarboxylic acid | Hydrophosphonylation | Aldehydes, ketones, trimethylphosphite | Bifunctional, operates in water, high yields, reusable organic-chemistry.org |

| Pyridine-2-carboxylic acid (with Manganese) | Oxidation | Alkenes, alcohols | Identified as the true active catalyst, increases efficiency rsc.org |

| Pyridine-3-carboxylic acid (Nicotinic Acid) | Multi-component synthesis of pyrazolo[3,4-b]quinolinones | Aldehydes, 1,3-cyclodiones, 5-amino-1-phenyl-pyrazoles | Similar catalytic efficiency to the 2-isomer rsc.org |

| Pyridine-4-carboxylic acid (Isonicotinic Acid) | Multi-component synthesis of pyrazolo[3,4-b]quinolinones | Aldehydes, 1,3-cyclodiones, 5-amino-1-phenyl-pyrazoles | Similar catalytic efficiency to the 2-isomer rsc.org |

Advanced Analytical Methodologies for Characterization in Research Settings

Spectroscopic Techniques for Structural Elucidation (NMR, IR, Mass Spectrometry)

Spectroscopic methods are indispensable for determining the precise molecular structure of a compound. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide complementary information about the carbon-hydrogen framework, functional groups, and molecular weight, respectively.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 5-(4-Pyridyl)pyrrolidine-2-carboxylic acid, both ¹H NMR and ¹³C NMR spectra would provide definitive information about its structure.

¹H NMR: The proton NMR spectrum would show distinct signals for each unique proton in the molecule. The chemical shifts are influenced by the electronic environment of the protons. For instance, the protons on the pyridine (B92270) ring are expected to appear in the downfield region (typically δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic system. The protons on the pyrrolidine (B122466) ring would appear further upfield. The proton at the C2 position (α to the carboxylic acid) and the proton at the C5 position (α to the pyridine ring) would be deshielded relative to the other pyrrolidine protons. The carboxylic acid proton (–OH) is expected to appear as a broad singlet at a very downfield chemical shift (δ 10–12 ppm). libretexts.org

¹³C NMR: The carbon NMR spectrum provides information on the different carbon environments. The carbonyl carbon of the carboxylic acid is characteristically found far downfield (δ 160-180 ppm). libretexts.org The carbons of the pyridine ring would appear in the aromatic region (δ 120-150 ppm), while the sp³ hybridized carbons of the pyrrolidine ring would be found in the upfield region of the spectrum.

Expected ¹H and ¹³C NMR Data

The following tables present expected chemical shifts based on the analysis of similar structures and functional groups.

Table 1: Expected ¹H NMR Spectral Data for 5-(4-Pyridyl)pyrrolidine-2-carboxylic acid

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| Pyrrolidine-H2 (α to COOH) | ~4.0 - 4.5 | Doublet of doublets (dd) |

| Pyrrolidine-H3, H4 | ~1.8 - 2.4 | Multiplet (m) |

| Pyrrolidine-H5 (α to Pyridyl) | ~4.2 - 4.7 | Multiplet (m) |

| Pyridine-H (ortho to N) | ~8.5 - 8.7 | Doublet (d) |

| Pyridine-H (meta to N) | ~7.3 - 7.5 | Doublet (d) |

| Carboxyl-H (-COOH) | ~10.0 - 12.0 | Broad singlet (br s) |

Table 2: Expected ¹³C NMR Spectral Data for 5-(4-Pyridyl)pyrrolidine-2-carboxylic acid

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| Carboxyl (C=O) | ~170 - 180 |

| Pyridine-C (ipso-attachment) | ~148 - 152 |

| Pyridine-C (ortho to N) | ~149 - 151 |

| Pyridine-C (meta to N) | ~121 - 124 |

| Pyrrolidine-C2 (α to COOH) | ~58 - 62 |

| Pyrrolidine-C5 (α to Pyridyl) | ~55 - 60 |

| Pyrrolidine-C3, C4 | ~25 - 35 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation. For 5-(4-Pyridyl)pyrrolidine-2-carboxylic acid, the IR spectrum would be dominated by absorptions from the carboxylic acid and the aromatic pyridine ring. The O-H stretch of the carboxylic acid typically appears as a very broad band due to hydrogen bonding. libretexts.org

Table 3: Expected Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H stretch | 2500 - 3300 (very broad) |

| Alkyl C-H | C-H stretch | 2850 - 3000 |

| Carboxylic Acid | C=O stretch | 1700 - 1725 |

| Pyridine Ring | C=C and C=N stretches | 1590 - 1610 and 1470 - 1500 |

| Carboxylic Acid | C-O stretch | 1210 - 1320 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. Using a soft ionization technique like Electrospray Ionization (ESI), the compound would typically be observed as a protonated molecular ion [M+H]⁺. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass, confirming the molecular formula.

For 5-(4-Pyridyl)pyrrolidine-2-carboxylic acid (C₁₀H₁₂N₂O₂), the expected molecular weight is approximately 192.21 g/mol . Therefore, the ESI-MS spectrum would be expected to show a prominent peak at a mass-to-charge ratio (m/z) of approximately 193.22 for the [M+H]⁺ ion. Common fragmentation patterns would likely involve the loss of the carboxylic acid group (a loss of 45 Da, corresponding to COOH) or cleavage of the pyrrolidine ring.

Chromatographic Techniques for Purity Assessment and Separation (HPLC, LC/MS)

Chromatographic techniques are essential for separating the target compound from impurities and for assessing its purity.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for determining the purity of non-volatile organic compounds. For a polar, ionizable compound like 5-(4-Pyridyl)pyrrolidine-2-carboxylic acid, a reversed-phase HPLC method would be most suitable.

A typical HPLC setup would involve:

Column: A C18 stationary phase, which is nonpolar.

Mobile Phase: A polar, aqueous mobile phase, often a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol, with an acid modifier (e.g., formic acid or trifluoroacetic acid) to ensure the carboxylic acid and pyridine nitrogen are consistently protonated, leading to sharp, symmetrical peaks.

Detection: UV detection would be effective due to the presence of the pyridine ring, which absorbs UV light. The detection wavelength would likely be set around 254-260 nm.

The purity of a sample is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram.

Liquid Chromatography-Mass Spectrometry (LC/MS)

LC/MS combines the separation capabilities of HPLC with the powerful detection and identification abilities of mass spectrometry. This technique is particularly useful for analyzing complex mixtures and confirming the identity of separated components.

In an LC/MS analysis of 5-(4-Pyridyl)pyrrolidine-2-carboxylic acid, the compound would first be separated from any impurities using a reversed-phase HPLC method similar to the one described above. As the compound elutes from the column, it is introduced into the mass spectrometer's ion source (typically ESI). The mass spectrometer then detects the m/z of the protonated molecular ion ([M+H]⁺ at ~193.22), confirming the identity of the peak observed in the chromatogram. This provides a much higher level of confidence in peak identification than UV detection alone and can be used to track the compound in complex biological or chemical matrices. researchgate.net

Q & A

Basic: What are the recommended synthetic routes for 5-(4-Pyridyl)pyrrolidine-2-carboxylic acid, and how can purity be optimized?

Methodological Answer:

A common approach involves coupling pyridine derivatives with pyrrolidine precursors. For example, analogous compounds like 5-(4-pyridyl)pyrimidine are synthesized via solvent-mediated co-crystallization (e.g., using CHCl/CHCN mixtures) to stabilize intermediates . To optimize purity:

- Use gradient HPLC (C18 columns, 0.1% TFA in water/acetonitrile) for separation.

- Monitor reaction progress via -NMR to detect unreacted pyridyl or pyrrolidine moieties.

- Recrystallize from ethanol/water (7:3 v/v) to remove polar impurities, as demonstrated in structurally related pyridine-carboxylic acid systems .

Advanced: How can conflicting spectroscopic data (e.g., NMR vs. X-ray crystallography) for this compound be resolved?

Methodological Answer:

Discrepancies often arise from dynamic proton exchange or crystal packing effects. For example:

- NMR vs. X-ray: In co-crystals of benzene-1,3,5-tricarboxylic acid with pyridyl derivatives, carboxyl protons exhibit asymmetric hydrogen bonding, leading to split NMR peaks but planarized carboxyl groups in crystal structures . Resolve by:

- Performing variable-temperature NMR to identify exchange-broadened signals.

- Comparing calculated (DFT) vs. experimental NMR shifts to confirm tautomeric states.

- Using synchrotron X-ray diffraction to resolve ambiguous proton positions .

Basic: What analytical techniques are critical for characterizing this compound’s stability under varying pH conditions?

Methodological Answer:

- pH Stability Assay:

- Thermal Stability: Perform TGA/DSC to assess decomposition thresholds (e.g., 150–200°C for similar pyrrolidine derivatives) .

Advanced: How can computational modeling predict the compound’s hydrogen-bonding interactions in supramolecular assemblies?

Methodological Answer:

- Molecular Dynamics (MD): Simulate solvent effects (e.g., water vs. DMSO) on protonation states of the pyridyl and carboxylic acid groups.

- Docking Studies: Use software like AutoDock Vina to model interactions with biological targets (e.g., enzymes with pyridyl-binding pockets) .

- Crystal Engineering: Analyze co-crystal formation (e.g., with tricarboxylic acids) using Mercury CSD data to predict O–H···N and O–H···O hydrogen-bond motifs .

Basic: What safety protocols are essential when handling 5-(4-Pyridyl)pyrrolidine-2-carboxylic acid?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (mandatory for pyridyl derivatives ).

- Ventilation: Use fume hoods during synthesis to mitigate inhalation risks.

- Waste Disposal: Neutralize acidic residues with sodium bicarbonate before disposal in designated organic waste containers .

Advanced: How can enantiomeric purity of the pyrrolidine ring be confirmed, and what chiral separation methods are effective?

Methodological Answer:

- Chiral HPLC: Use columns like Chiralpak IG-3 with hexane/isopropanol (85:15) + 0.1% trifluoroacetic acid to resolve enantiomers .

- Circular Dichroism (CD): Compare experimental CD spectra with DFT-simulated curves to assign absolute configurations .

- X-ray Crystallography: Resolve chiral centers via anomalous scattering (if heavy atoms are present) .

Basic: What are the key challenges in scaling up the synthesis of this compound for preclinical studies?

Methodological Answer:

- Reaction Scaling: Optimize exothermic reactions (e.g., coupling steps) using jacketed reactors with controlled cooling .

- Purification: Replace column chromatography with continuous crystallization (e.g., mixed-suspension mixed-product removal systems) .

- Yield Improvement: Introduce microwave-assisted synthesis to reduce reaction times (e.g., 30 mins at 100°C vs. 24 hrs conventional) .

Advanced: How do steric and electronic effects of the 4-pyridyl group influence the compound’s reactivity in nucleophilic substitutions?

Methodological Answer:

- Steric Effects: The 4-pyridyl group’s planar geometry restricts nucleophilic attack at the pyrrolidine β-position. Confirm via DFT calculations (e.g., NBO analysis) .

- Electronic Effects: Pyridyl’s electron-withdrawing nature activates the carboxylic acid for amidation. Quantify using Hammett σ constants (σ = 0.71 for pyridyl ).

Basic: What spectroscopic "red flags" indicate impurities in synthesized batches?

Methodological Answer:

- NMR: Look for doublets at δ 7.2–8.5 ppm (unreacted pyridyl precursors) or multiplets near δ 3.5–4.5 ppm (partially opened pyrrolidine rings) .

- IR: Absence of a sharp C=O stretch at 1680–1720 cm suggests incomplete carboxylation .

- LC-MS: Peaks with m/z +16 or +18 indicate oxidation or hydration byproducts .

Advanced: How can in silico toxicity screening guide the compound’s preclinical development?

Methodological Answer:

- ADMET Prediction: Use tools like SwissADME to assess bioavailability (%F <30% typical for carboxylic acids) and PAINS filters to exclude promiscuous binders .

- CYP Inhibition: Screen against CYP3A4/2D6 using molecular docking (pyridyl moieties often inhibit CYP2D6 ).

- hERG Liability: Predict cardiotoxicity via QSAR models (e.g., cationic pyrrolidine groups may bind hERG potassium channels ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.